7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
This compound belongs to the pyrido-triazolo-pyrimidinone class, characterized by a fused tricyclic core with a pyridin-2-ylmethyl substituent at the 7-position.
Properties
IUPAC Name |
11-(pyridin-2-ylmethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O/c21-13-11-7-16-14-17-9-18-20(14)12(11)4-6-19(13)8-10-3-1-2-5-15-10/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOHTWGVISQJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC3=C(C2=O)C=NC4=NC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring through a cyclization reaction.
Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azide and alkyne precursors.
Attachment of the Pyridine Moiety: The pyridine ring is then attached through a nucleophilic substitution reaction, using pyridine derivatives as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The substituents at the 2-, 7-, and other positions significantly influence molecular weight, solubility, and reactivity. Below is a comparative analysis:
Table 1: Key Properties of Analogs
Key Observations :
- Amino Groups: The 7-amino-2-methyl analog () has a lower molecular weight (216.20) and may serve as a nucleophilic site for further derivatization . Bulky Substituents: The cyclohexyl group in could hinder molecular packing, possibly lowering melting points compared to aromatic substituents .
- Spectroscopic Properties :
- The hydroxyphenyl analog () shows IR peaks for -OH (3433 cm⁻¹) and C=O (1680 cm⁻¹), consistent with hydrogen-bonding capacity . The target compound’s pyridin-2-ylmethyl group might exhibit distinct NMR shifts due to aromatic proton environments.
Biological Activity
The compound 7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a pyridine ring and a triazolo-pyrimidine core, which are critical for its biological activity.
Biological Activity Overview
Research indicates that derivatives of triazolo-pyrimidines exhibit a variety of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that compounds within this class can inhibit the growth of cancer cells. For instance, compounds similar to 7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one have shown significant antiproliferative effects against various cancer cell lines.
- Antidiabetic Activity : Some derivatives have been reported to possess α-glucosidase inhibitory activity, suggesting potential use in managing diabetes by delaying carbohydrate absorption.
- Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities.
Anticancer Activity
A study evaluating the antiproliferative effects of triazolo-pyrimidine derivatives found that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Notably:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
These values indicate that the compound is more potent than standard chemotherapy agents like 5-Fluorouracil (5-FU) in certain contexts .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways. For instance, one study noted that specific derivatives could inhibit the ERK signaling pathway, leading to reduced phosphorylation of ERK1/2 and subsequent induction of apoptosis in cancer cells .
Antidiabetic Activity
In another investigation focusing on α-glucosidase inhibition, several triazolo-pyrimidine derivatives were synthesized and tested. The most active compounds showed IC50 values lower than acarbose, a standard antidiabetic drug:
| Compound | IC50 (mM) |
|---|---|
| 6h | 104.07 |
| 6d | < Acarbose's IC50 |
These findings suggest that the compound may be developed further as an antidiabetic agent due to its ability to inhibit carbohydrate digestion effectively .
Antimicrobial Properties
The antimicrobial potential of triazolo-pyrimidines has also been explored. Some derivatives have shown promising results against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Studies
- Anticancer Study : A recent study synthesized a series of triazolo-pyrimidines and evaluated their cytotoxicity against multiple cell lines. The results indicated that modifications to the pyridine moiety could enhance activity significantly.
- Diabetes Management : Another research effort focused on creating α-glucosidase inhibitors from triazolo-pyrimidine scaffolds revealed that certain modifications led to enhanced inhibitory effects compared to traditional treatments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
